molecular formula C12H22ClN B155508 [(Adamantan-1-YL)methyl](methyl)amine hydrochloride CAS No. 1773-99-5

[(Adamantan-1-YL)methyl](methyl)amine hydrochloride

Cat. No. B155508
CAS RN: 1773-99-5
M. Wt: 215.76 g/mol
InChI Key: WGJPFMZKOPCWIQ-UHFFFAOYSA-N
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Description

(Adamantan-1-YL)methylamine hydrochloride is a derivative of adamantane, which is a bulky, rigid, and saturated hydrocarbon with a unique cage-like structure. Adamantane derivatives are known for their applications in pharmaceuticals due to their conformational stability and ability to interact with biological systems. The hydrochloride salt form of these compounds often enhances their solubility and bioavailability .

Synthesis Analysis

The synthesis of adamantane derivatives can be complex due to the rigid structure of the adamantane core. For instance, the synthesis of bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride was achieved through a convergent synthesis approach, which is a method that combines several simpler substances into a more complex product. This particular compound was identified as an impurity in rimantadine hydrochloride, a known antiviral drug, and its structure was confirmed through this synthetic method . Additionally, the synthesis of 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides was performed using the Mannich reaction, which is a three-component reaction involving ketones, formaldehyde, and amine hydrochlorides .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which provides a three-dimensional framework that can influence the electronic properties and interaction capabilities of the molecule. In the case of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, the molecular structure and electronic properties were studied using spectroscopic methods and density functional theory (DFT) calculations. The study revealed insights into the molecule's structural stabilities and consistencies, as well as the interaction energy and hydrogen bond geometry for its dimeric structure .

Chemical Reactions Analysis

Adamantane derivatives can participate in various chemical reactions due to the presence of functional groups attached to the adamantane core. For example, the reaction of adamantan-1(2)-amines with ethyl isothiocyanatoacetate produced ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates with high yields. The hydrolysis of these compounds in an alkaline medium led to the formation of the corresponding acids in virtually quantitative yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the substituents attached to it. The crystal structures of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines were determined at low temperatures, revealing that the orientation of the amino group varies in non-halogenated structures. The study also characterized intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach and found that the N–H⋯N hydrogen bond was particularly strong among other noncovalent interactions .

Scientific Research Applications

(Adamantan-1-YL)methylamine hydrochloride is a derivative of adamantane, a unique structure of high interest in the development of treatments for neurodegenerative diseases due to its pharmacological potential. This review will explore the applications of adamantane derivatives in scientific research, specifically focusing on their implications for neurodegenerative conditions, synthetic chemistry, and potential as renewable feedstocks for nitrogen-containing derivatives, excluding information on drug use, dosage, and side effects.

Neurodegenerative Disease Treatment

Adamantane derivatives, including amantadine and memantine, have been utilized in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. Research indicates that 1-fluoro- and 1-phosphonic acid adamantane derivatives exhibit greater pharmacological potential against these diseases than well-known derivatives like amantadine and memantine. This suggests a promising direction for future studies in biochemistry, pharmacology, and neurology, offering potential advancements in treatments for these debilitating conditions (Dembitsky et al., 2020).

Synthetic Chemistry and Drug Development

Adamantylated nucleic bases and related compounds have garnered attention in attempts to create highly effective and selective drugs. The synthesis and chemical properties of adamantyl-containing nucleic bases, previously limited to unsubstituted adamantane derivatives, have seen significant advancements in recent years. The biological activity data of these synthesized compounds indicate promising research directions, particularly in the creation of novel drugs (Shokova & Kovalev, 2013).

Renewable Feedstocks for Nitrogen-Containing Derivatives

The use of soybean oil as a renewable feedstock to produce nitrogen-containing materials highlights the environmental and economic benefits of using adamantane derivatives in sustainable chemistry. This approach has led to the development of novel compounds, surfactants, and polymers that contain nitrogen, showcasing the versatility of adamantane-based compounds in contributing to green chemistry and sustainability (Biswas et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

properties

IUPAC Name

1-(1-adamantyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJPFMZKOPCWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC3CC(C1)CC(C3)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585840
Record name N-Methyl-1-(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Adamantan-1-YL)methyl](methyl)amine hydrochloride

CAS RN

1773-99-5
Record name N-Methyl-1-(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1773-99-5
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